Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate
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Overview
Description
Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate: is an organic compound with the molecular formula C9H10FNO3 and a molecular weight of 199.179 g/mol . This compound is characterized by the presence of an amino group, a fluoro-substituted hydroxyphenyl group, and a methyl ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate typically involves the esterification of 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for achieving high product quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate is used as a building block in organic synthesis for the preparation of more complex molecules .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe for investigating biochemical pathways .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways . Additionally, it can interact with cellular receptors to trigger signaling cascades that lead to various physiological effects .
Comparison with Similar Compounds
- Methyl 2-amino-2-(4-hydroxyphenyl)acetate
- Methyl 2-amino-2-(3-hydroxyphenyl)acetate
- Methyl 2-amino-2-(2-hydroxyphenyl)acetate
Comparison: Methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its non-fluorinated analogs . The fluoro group also enhances the compound’s ability to interact with biological targets, potentially increasing its efficacy in medicinal applications .
Properties
Molecular Formula |
C9H10FNO3 |
---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
methyl 2-amino-2-(5-fluoro-2-hydroxyphenyl)acetate |
InChI |
InChI=1S/C9H10FNO3/c1-14-9(13)8(11)6-4-5(10)2-3-7(6)12/h2-4,8,12H,11H2,1H3 |
InChI Key |
KMBZYMGHDIILST-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=C(C=CC(=C1)F)O)N |
Origin of Product |
United States |
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